N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo and fluoro substituents: Halogenation reactions using reagents like bromine and fluorine sources.
Attachment of the methylsulfonyl group: Sulfonylation reactions using reagents such as methylsulfonyl chloride.
Formation of the carboxamide group: Amidation reactions using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Halogen substituents (bromo and fluoro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- N-(4-bromo-2-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromo and fluoro groups, along with the methylsulfonyl and carboxamide functionalities, provides a distinct profile compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O3S/c1-19(17,18)15-5-7(6-15)11(16)14-10-3-2-8(12)4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKZNKYERXLEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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